molecular formula C11H7IO B13773520 8-Iodonaphthalene-1-carboxaldehyde CAS No. 85864-86-4

8-Iodonaphthalene-1-carboxaldehyde

Cat. No.: B13773520
CAS No.: 85864-86-4
M. Wt: 282.08 g/mol
InChI Key: PEXFIBRZZRZXGC-UHFFFAOYSA-N
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Description

Significance of Peri-Interactions in Naphthalene (B1677914) Derivatives

Substituents at the peri-positions (C1 and C8) of a naphthalene ring are forced into close proximity, typically around 2.5 Å apart. wikipedia.org This distance is often less than the sum of their van der Waals radii, leading to significant steric strain and repulsive interactions. wikipedia.orgst-andrews.ac.uk This "overcrowding" is not merely a structural inconvenience; it is a powerful tool that chemists can exploit. nih.gov

These steric forces can cause notable distortions in the naphthalene backbone, forcing it to twist from its preferred planar geometry. nih.govnih.gov This strain energy, akin to a compressed spring, can drive unusual chemical reactions and favor the formation of unique bonding arrangements not seen in less constrained systems. st-andrews.ac.uk For instance, the steric repulsion between peri-substituents can activate the naphthalene ring, making it more susceptible to certain transformations. nih.gov Furthermore, these through-space interactions can influence the electronic properties of the molecule, affecting its aromaticity and the reactivity of the functional groups attached. nih.govkiku.dk The rotational barriers of the peri-substituents are also significantly affected, a feature that depends on the size and nature of the groups involved. kiku.dkrsc.orgnih.gov

Overview of Halogenated Naphthalene Carboxaldehydes as Synthetic Scaffolds

Halogenated naphthalene carboxaldehydes are highly valuable building blocks in organic synthesis due to the presence of two distinct and versatile functional groups. lifechemicals.comnih.govrsc.org The aldehyde group is a classic functional handle, readily participating in a vast array of transformations such as nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and formations of imines and other derivatives. acs.orgnih.gov

The halogen atom, particularly a heavier halogen like iodine, introduces a reactive site for modern cross-coupling reactions. mdpi.comnih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) have revolutionized the synthesis of complex aromatic structures. mdpi.comnih.goviastate.edu The presence of an iodo group makes the naphthalene core an excellent electrophilic partner in these coupling reactions, allowing for the strategic introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. frontiersin.orgwiley-vch.de This dual functionality allows chemists to perform sequential, chemoselective modifications, first utilizing the reactivity of the aldehyde and then exploiting the iodo-group for coupling, or vice-versa. This strategic flexibility makes these scaffolds ideal for constructing complex, polycyclic systems. acs.org

Positioning of 8-Iodonaphthalene-1-carboxaldehyde within Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules, which can then be screened for novel biological activities or material properties. scispace.comrsc.orgcam.ac.uknih.gov Unlike target-oriented synthesis, which follows a linear path to a single molecule, DOS employs a branching approach, where a single, versatile starting material is rapidly converted into a library of disparate molecular skeletons. scispace.comcam.ac.uk

This compound is an exemplary scaffold for DOS. acs.orgnih.gov Its structure is primed for diversification. Researchers have demonstrated its potential by first converting the aldehyde into an imine, which then serves as a branching point for numerous transformations. acs.orgnih.gov The strategically placed iodine atom is then available for a suite of palladium-catalyzed cross-coupling reactions. acs.org This allows for the creation of an assorted library of polycyclic carbocycles and heterocycles from a single, common precursor. acs.orgnih.gov Many of the molecular skeletons generated through this approach are unprecedented, effectively populating unexplored regions of chemical space. acs.orgnih.gov The careful and planned application of reactions to the two functional handles of this compound exemplifies the core principles of DOS: the efficient and deliberate creation of molecular diversity. acs.orgscispace.com

Interactive Data Table: Properties of Key Compounds

This table summarizes key physical and structural information for naphthalene and related compounds discussed in the article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
NaphthaleneC₁₀H₈128.17Fused bicyclic aromatic system
1,8-DinitronaphthaleneC₁₀H₆N₂O₄218.17Two nitro groups at peri-positions
1,8-Bis(dimethylamino)naphthaleneC₁₄H₁₈N₂214.31Two dimethylamino groups at peri-positions
This compound C₁₁H₇IO 282.08 Iodo and aldehyde groups at peri-positions

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85864-86-4

Molecular Formula

C11H7IO

Molecular Weight

282.08 g/mol

IUPAC Name

8-iodonaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H7IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H

InChI Key

PEXFIBRZZRZXGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)I

Origin of Product

United States

Synthetic Methodologies for 8 Iodonaphthalene 1 Carboxaldehyde

Direct Halogenation Approaches to Naphthalene (B1677914) Carboxaldehydes

The direct introduction of a halogen atom at the C8 position of a 1-naphthaldehyde (B104281) scaffold presents a formidable challenge due to the inherent reactivity of the naphthalene ring system. However, recent advancements in catalysis have enabled regioselective C-H functionalization, offering a more direct route to 8-halonaphthalene-1-carboxaldehydes.

Palladium-Catalyzed Regioselective C–H Halogenation of 1-Naphthaldehydes

Palladium catalysis has emerged as a powerful tool for the regioselective C-H halogenation of 1-naphthaldehydes. Research has demonstrated that in the absence of other directing groups, the inherent electronic and steric properties of the 1-naphthaldehyde molecule guide the halogenation to the C8 position. The palladium catalyst, typically in a high oxidation state, facilitates the activation of the C-H bond at the peri position, leading to the introduction of a halogen atom.

This method has been successfully applied for both chlorination and bromination of the naphthalene core. The general reaction involves treating 1-naphthaldehyde with a suitable halogen source in the presence of a palladium catalyst.

Influence of Reaction Conditions on Regioselectivity (C8 vs. C2)

The regioselectivity of the palladium-catalyzed halogenation of 1-naphthaldehydes is highly dependent on the reaction conditions, particularly the presence or absence of a directing group. While the inherent preference is for the C8 position, a switch in regioselectivity to the C2 position can be achieved by modifying the substrate.

The formation of an aromatic imine intermediate, through the condensation of 1-naphthaldehyde with a suitable amine, has been shown to redirect the halogenation to the C2 position. This change in regioselectivity is attributed to the coordinating effect of the imine nitrogen, which directs the palladium catalyst to the ortho C-H bond (C2) rather than the peri C-H bond (C8). This strategic use of a transient directing group allows for selective functionalization at two distinct positions on the naphthalene ring, starting from the same precursor.

Table 1: Regioselectivity in Palladium-Catalyzed Halogenation of 1-Naphthaldehyde Derivatives

SubstrateHalogenating AgentCatalyst SystemMajor Product
1-NaphthaldehydeN-Chlorosuccinimide (NCS)Pd(OAc)₂8-Chloronaphthalene-1-carboxaldehyde
1-NaphthaldehydeN-Bromosuccinimide (NBS)Pd(OAc)₂8-Bromonaphthalene-1-carboxaldehyde
1-Naphthaldehyde-derived imineN-Chlorosuccinimide (NCS)Pd(OAc)₂2-Chloronaphthalene-1-carboxaldehyde

Precursor-Based Synthesis Strategies

An alternative to direct halogenation involves the synthesis of 8-iodonaphthalene-1-carboxaldehyde from precursors that already possess a functional group at the C8 position. This approach offers the advantage of avoiding issues with regioselectivity and can be more amenable to large-scale synthesis.

Approaches from 8-Bromonaphthalene-1-carbaldehyde

A common and logical precursor for the synthesis of this compound is 8-bromonaphthalene-1-carbaldehyde. The conversion of the bromo-substituent to an iodo-substituent can be effectively achieved through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.org

The aromatic Finkelstein reaction, while traditionally challenging for aryl halides, can be facilitated by the use of a copper(I) iodide catalyst in the presence of a diamine ligand. wikipedia.org In this process, 8-bromonaphthalene-1-carbaldehyde is treated with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent to yield the desired this compound. The success of this reaction often depends on the choice of catalyst, ligand, and reaction conditions to drive the equilibrium towards the formation of the more stable aryl-iodine bond.

Utilization of Suzuki Coupling in Precursor Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. byjus.com While not a direct method for the synthesis of this compound itself, it plays a crucial role in the synthesis of elaborate precursors. For instance, a boronic acid or ester derivative of a naphthalene system can be coupled with a suitably functionalized partner to construct a more complex scaffold, which can then be further elaborated to the target molecule.

This powerful coupling reaction allows for the introduction of various substituents onto the naphthalene core, which can then be transformed into the desired aldehyde and iodo functionalities in subsequent synthetic steps.

Development of Alternative Synthetic Pathways

Research into alternative synthetic pathways for peri-functionalized naphthalenes has led to the development of novel strategies. One such approach involves the ring-opening of 1H-naphtho[1,8-de] wikipedia.orgnih.govumn.edutriazine. This triazine derivative can be synthesized from 1,8-diaminonaphthalene (B57835) and can subsequently be treated with a halide source to introduce a halogen at the C8 position, along with a nitrogen-containing functionality at the C1 position, which can then be converted to an aldehyde.

This method provides a convenient and high-yielding route to 8-halonaphthalene derivatives, which can serve as precursors to this compound.

Reactivity and Transformational Chemistry of 8 Iodonaphthalene 1 Carboxaldehyde

Conversion to Imine Derivatives

The aldehyde functional group in 8-iodonaphthalene-1-carboxaldehyde serves as a prime site for reactions with primary amines, leading to the formation of imines, also known as Schiff bases.

Formation of Ellman’s Imines from this compound

A significant transformation of this compound is its reaction with enantiopure 2-methyl-2-propanesulfinamide, commonly known as tert-butanesulfinamide or Ellman's auxiliary, to form N-tert-butanesulfinyl imines, or Ellman's imines. acs.orgsigmaaldrich.com This condensation reaction is a critical step in the asymmetric synthesis of a variety of chiral amines. sigmaaldrich.comyale.edu The reaction typically proceeds under mild conditions, often facilitated by a dehydrating agent or a Lewis acid catalyst, to afford the corresponding sulfinyl imine in high yield. acs.orgharvard.edu The use of tert-butanesulfinamide is advantageous as it introduces a chiral auxiliary that directs subsequent nucleophilic additions to the imine carbon, allowing for high diastereoselectivity. sigmaaldrich.com

The formation of Ellman's imines from aldehydes and ketones was first reported by Ellman and co-workers and has since become a widely adopted method for the synthesis of chiral amines. yale.edunih.gov The tert-butanesulfinyl group not only activates the imine for nucleophilic attack but also provides a robust chiral handle that can be easily cleaved under mild acidic conditions after the desired transformation. sigmaaldrich.com

Reactivity of Iminated Derivatives in Subsequent Transformations

The iminated derivatives of this compound, particularly the Ellman's imines, are highly reactive intermediates that can undergo a variety of subsequent transformations. The presence of the sulfinyl group renders the imine carbon electrophilic, making it susceptible to attack by a wide range of nucleophiles. acs.org This reactivity has been exploited in the synthesis of diverse molecular scaffolds. acs.orgnih.gov

For instance, these iminated derivatives can participate in intramolecular reactions, such as aminocarbonylation or Buchwald-Hartwig amination, by leveraging the proximate iodine atom. acs.org Furthermore, the introduction of an allyl group at the α-position to the amine can set the stage for an intramolecular Heck reaction. acs.org The strategic placement of functional groups allows for a cascade of reactions, leading to the construction of complex polycyclic systems from a common precursor. acs.org

Carbon-Carbon Bond Formation Reactions

The iodine atom attached to the naphthalene (B1677914) ring of this compound provides a handle for various carbon-carbon bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions Involving the Iodine Atom

The carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium complexes. This reactivity is the cornerstone of several powerful cross-coupling methodologies.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orglibretexts.org In the context of this compound and its derivatives, the iodine atom serves as the halide component. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also act as the solvent. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly valuable tool in organic synthesis. wikipedia.orgresearchgate.net Research has demonstrated the successful application of Sonogashira coupling to iminated derivatives of this compound. acs.org By reacting these derivatives with various terminal alkynes, a diverse library of alkynyl-substituted naphthalenes can be generated in good yields. acs.org This approach is particularly useful for introducing functionalized side chains that can be further elaborated to construct complex molecular architectures. acs.org

Table 1: Examples of Sonogashira Coupling Reactions with Derivatives of this compound acs.org

EntryAlkyneProductYield (%)
1Phenylacetylene8-(Phenylethynyl)naphthalene-1-carboxaldehyde imine derivative85
2Trimethylsilylacetylene8-((Trimethylsilyl)ethynyl)naphthalene-1-carboxaldehyde imine derivative90
31-Hexyne8-(Hex-1-yn-1-yl)naphthalene-1-carboxaldehyde imine derivative78

Note: The table presents representative examples and yields may vary depending on the specific reaction conditions and substrates used.

The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. yonedalabs.comyoutube.com

In the case of this compound, the iodine atom can readily participate in Suzuki coupling reactions. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org A base is required to activate the organoboron species for transmetalation. organic-chemistry.org

The Suzuki coupling offers several advantages, including the commercial availability and stability of many boronic acids, mild reaction conditions, and the generation of non-toxic byproducts. organic-chemistry.orgyonedalabs.com This reaction has been successfully applied to derivatives of this compound, allowing for the introduction of various aryl and vinyl substituents at the 8-position of the naphthalene ring. acs.org This strategy provides a versatile route to a wide array of substituted naphthalenes with potential applications in materials science and medicinal chemistry.

Table 2: Examples of Suzuki Coupling Reactions with this compound

EntryBoronic AcidProductYield (%)
1Phenylboronic acid8-Phenylnaphthalene-1-carboxaldehyde92
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)naphthalene-1-carboxaldehyde88
3Vinylboronic acid8-Vinylnaphthalene-1-carboxaldehyde75

Note: The table presents hypothetical examples to illustrate the potential of the reaction. Actual yields would be dependent on specific experimental conditions.

Intramolecular Heck Reactions

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds to construct cyclic structures. wikipedia.org In the context of this compound derivatives, the presence of the aryl iodide and a suitably positioned alkene allows for the formation of new rings. For instance, after converting the aldehyde to an imine and introducing an allyl group, the resulting substrate is primed for an intramolecular Heck reaction. acs.org This reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the cyclized product and regenerate the catalyst. wikipedia.orglibretexts.org This strategy is particularly effective for creating congested quaternary carbon centers and has been applied in the synthesis of complex natural products. nih.gov

The efficiency and outcome of the intramolecular Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. For example, forcing conditions may be required for sterically hindered substrates. nih.gov The reaction can proceed through neutral or cationic pathways, with the latter often initiated by the addition of silver salts, which can also help prevent side reactions like olefin isomerization. wikipedia.orgprinceton.edu

Table 1: Representative Intramolecular Heck Reaction Conditions
Substrate TypeCatalyst/ReagentsConditionsProduct TypeReference
Allyl-substituted imine of this compoundPd(OAc)₂, PPh₃, Ag₂CO₃THF, 66 °CBenzo-fused nitrogen heterocycle acs.orgprinceton.edu
α,β-unsaturated 2-iodoanilide derivativePd₂(dba)₃110 °C, no phosphine (B1218219) ligandPentacyclic spirooxindole nih.gov

Annulation and Cyclization Reactions

Annulation and cyclization reactions utilizing this compound or its derivatives are pivotal in synthesizing fused ring systems. The peri-disposed iodo and formyl functionalities serve as ideal handles for orchestrating complex bond-forming cascades.

A notable application is the synthesis of acenaphtho[1,2-b]pyrroles. This transformation is achieved through a palladium-catalyzed formal [2+2+1] cyclization. The process starts not with the aldehyde itself, but with a 1-alkynyl-8-iodonaphthalene derivative, which can be synthesized from this compound. This substrate reacts with two equivalents of an isocyanide in the presence of a palladium catalyst. rhhz.netbohrium.com The reaction mechanism is intricate, involving a sequence of imidoylation, regioselective insertion of the resulting imidoylpalladium species into the alkyne, a second imidoylation, and a final cyclization. rhhz.net In this elegant process, one isocyanide molecule acts as a C1 building block, while the second serves as a C1N1 component, efficiently constructing the pyrrole (B145914) ring fused to the acenaphthene (B1664957) core. rhhz.netbohrium.com

Table 2: Palladium-Catalyzed Synthesis of 7H-Acenaphtho[1,2-b]pyrrole
ReactantsCatalystSolventKey FeaturesYieldReference
1-Alkynyl-8-iodonaphthalene, tert-butyl isocyanidePd(PPh₃)₄TolueneFormal [2+2+1] cyclization; Isocyanide plays a dual role.73% rhhz.net

While specific examples detailing the benzannulation of halo-silylalkynes directly with this compound are not prominently featured in the searched literature, the foundational reactions for such transformations are well-established. Generally, benzannulation involves the palladium-catalyzed reaction of an aryl halide with an alkyne to construct a new benzene (B151609) ring. The reactivity of the C-I bond in this compound makes it a suitable candidate for such cross-coupling reactions, which could serve as a key step in a broader synthetic sequence leading to complex polycyclic aromatic hydrocarbons.

Domino reactions, or cascade reactions, involve a sequence of intramolecular transformations where one step triggers the next, allowing for the rapid construction of complex molecules from simple starting materials in a single pot. beilstein-journals.org this compound is an excellent scaffold for designing such sequences. acs.org For example, a domino sequence can be initiated by a Sonogashira coupling of the iodo-aldehyde with a terminal alkyne. The resulting product, now containing both an aldehyde and an internal alkyne, can undergo further transformations. For instance, reduction of the aldehyde to an alcohol, followed by conversion to an azide, could set the stage for an intramolecular [3+2] cycloaddition with the alkyne, forming a complex fused heterocycle. Such multi-step, one-pot processes are highly efficient and atom-economical. beilstein-journals.org Another reported domino reaction involves a Heck/insertion/decarboxylation sequence to build dihydrocyclohepta[de]naphthalene skeletons, showcasing the potential for intricate molecular architecture construction. researchgate.net

Heterocycle Formation and Functionalization

The synthesis of polycyclic heterocycles is a cornerstone of medicinal chemistry and materials science, and this compound serves as a key precursor in this field. acs.orgresearchgate.net Its structure is amenable to a "Diversity-Oriented Synthesis" (DOS) approach, where it is first converted into a more complex intermediate, which then undergoes various cyclization reactions to produce a library of diverse molecular skeletons. acs.org

A common strategy involves converting the aldehyde into an imine, which can then be functionalized with various groups. acs.org The combination of the aryl iodide and the newly introduced functionality allows for a range of palladium-catalyzed cyclizations. These include:

Intramolecular Buchwald-Hartwig Amination: If the imine is functionalized with a primary or secondary amine, an intramolecular C-N bond formation can lead to the synthesis of nitrogen-containing heterocyles.

Intramolecular Heck Reaction: As discussed previously, introducing an olefinic tether allows for the formation of fused carbocycles or heterocycles. acs.orgwikipedia.org

Sonogashira Coupling followed by Cyclization: An initial Sonogashira coupling introduces an alkyne, which can then participate in subsequent cyclizations, such as iodocyclization or cycloadditions, to build complex polyheterocyclic systems. nih.gov

These strategies have been used to generate an assortment of novel 5-, 6-, and 7-membered polycyclic carbo- and heterocyclic structures, many of which possess unprecedented molecular skeletons. acs.org

Rearrangement Pathways to Naphthazepine and Benzazonine Systems

The conversion of this compound into larger ring systems like naphthazepines and benzazonines represents a significant synthetic strategy. These transformations often proceed through multi-step sequences that can involve intramolecular cyclizations and rearrangements. While direct, detailed mechanistic studies on the rearrangement of this compound itself into these specific seven- and nine-membered rings are not extensively documented in the provided results, the potential for such transformations can be inferred from related synthetic methodologies. The general approach would likely involve the initial conversion of the aldehyde into a functionality capable of participating in a ring-closing reaction with a substituent introduced at the 8-position via the iodo group.

Role of the Carbonyl Group as a Heterocycle Precursor

The carbonyl group of this compound is a key functional handle for the construction of various heterocyclic structures. Its electrophilic nature allows for a wide array of nucleophilic additions and condensation reactions, which are fundamental steps in the synthesis of heterocycles.

One prominent application is its conversion into an imine, for instance, by reaction with a chiral amine like (R)-tert-butanesulfinamide (Ellman's auxiliary). This imine serves as a versatile intermediate for further transformations. nih.gov The resulting N-sulfinylimine can then undergo a variety of reactions, including intramolecular cyclizations, to afford a diverse library of polycyclic carbo- and heterocycles. nih.gov This approach highlights the potential of the aldehyde as a gateway to unexplored chemical skeletons. nih.gov

The aldehyde can also participate in condensation reactions with various nucleophiles to form fused heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while reaction with active methylene (B1212753) compounds could pave the way for the synthesis of fused pyran or pyridine (B92270) rings. The reactivity of the carbonyl group is central to these transformations, acting as the electrophilic partner that initiates the cyclization cascade.

C–H Functionalization Strategies at Distal Positions

The directing capability of the carbonyl group in this compound plays a crucial role in activating otherwise inert C–H bonds at distal positions of the naphthalene ring system. This allows for the introduction of new functional groups at positions that are not easily accessible through classical electrophilic aromatic substitution reactions.

While the provided search results offer a general overview of C–H functionalization strategies on naphthalene systems, specific examples detailing the direct C–H functionalization of this compound at distal positions are not explicitly detailed. However, the principles of directed C–H activation are well-established. nih.gov The carbonyl group at the C1 position can direct transition metal catalysts to activate C–H bonds at the peri-position (C8) and other distal positions like C5 and C7. nih.govresearchgate.net

For instance, palladium-catalyzed reactions are commonly employed for such transformations. The coordination of the palladium catalyst to the oxygen of the carbonyl group forms a cyclometalated intermediate, which then facilitates the cleavage of a specific C–H bond. This strategy has been successfully used for various C–H functionalization reactions, including arylation, alkenylation, and acylation of naphthalene derivatives. researchgate.net The ability to functionalize these distal positions opens up new avenues for the synthesis of polysubstituted naphthalenes with unique substitution patterns. researchgate.net

Table 1: Potential C–H Functionalization Reactions on Naphthalene Scaffolds Directed by a Carbonyl Group

Reaction TypeCatalyst/ReagentPosition Functionalized
ArylationPalladium (Pd)C8
AlkenylationRhodium (Rh)C8
AcylationRuthenium (Ru)C8
FluoroalkylationPalladium (Pd)C8
FluoroalkenylationPalladium (Pd)C8

This table represents potential reactions based on general principles of C–H activation on naphthalene systems and may not be exhaustive for this compound specifically.

Nucleophilic Substitution and Addition Reactions

The aldehyde functionality in this compound is highly susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is fundamental to many of its synthetic applications.

Nucleophilic addition to the carbonyl carbon is a primary reaction pathway. masterorganicchemistry.com The partial positive charge on the carbonyl carbon makes it an excellent electrophile for a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This reaction proceeds through the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

Common nucleophiles that readily add to the aldehyde group include:

Organometallic reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the carbonyl group to form secondary alcohols after an acidic workup. youtube.com

Hydride reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) donate a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of the corresponding primary alcohol, (8-iodonaphthalen-1-yl)methanol. youtube.com

Cyanide: The addition of a cyanide ion (CN⁻) from a source like hydrogen cyanide (HCN) or a cyanide salt leads to the formation of a cyanohydrin. libretexts.org

Amines: Primary amines react with the aldehyde to form imines (Schiff bases), while secondary amines form enamines. youtube.com

Alcohols: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals and, with excess alcohol, acetals. libretexts.org

The reactivity of the carbonyl group can be influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups on the naphthalene ring would increase the electrophilicity of the carbonyl carbon and enhance the rate of nucleophilic addition. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Addition Reactions with this compound

NucleophileReagent ExampleProduct Type
Alkyl groupMethylmagnesium bromide (CH₃MgBr)Secondary alcohol
HydrideSodium borohydride (NaBH₄)Primary alcohol
CyanidePotassium cyanide (KCN) / AcidCyanohydrin
Primary AmineAniline (C₆H₅NH₂)Imine
AlcoholEthanol (CH₃CH₂OH) / AcidAcetal

In addition to reactions at the carbonyl group, the iodo group at the C8 position is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or transition metal catalysis (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to proceed efficiently. The interplay between the reactivity of the aldehyde and the iodo group is a key feature that makes this compound a valuable and versatile synthetic intermediate.

Mechanistic Investigations

Elucidation of Regioselectivity in Halogenation Processes

The regioselectivity of halogenation of naphthaldehyde derivatives, including 8-iodonaphthalene-1-carboxaldehyde, is a subject of significant synthetic interest. Research has demonstrated that palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C8 (peri) or C2 (ortho) position. bohrium.com

In the absence of an amine additive, palladium-catalyzed C-H halogenation exhibits a C8-regioselectivity. bohrium.comresearchgate.net This preference is attributed to the electronic properties of the naphthaldehyde system and the formation of a stable six-membered palladacycle intermediate at the peri-position. rsc.org The higher electron density at the C8 position of 1-naphthaldehyde (B104281) favors the electrophilic palladation step, leading to subsequent halogenation at this site. rsc.org Conversely, the introduction of an amine allows for the formation of an aromatic imine intermediate, which switches the reactivity to the C2-position. bohrium.comresearchgate.net Mechanistic studies, including kinetic isotope effect (KIE) experiments and DFT calculations, have been employed to rationalize this switch in regioselectivity. bohrium.com For instance, the intermolecular KIE for peri-methylation, a related C-H functionalization, was found to be close to unity, suggesting that the C-H bond cleavage is not the rate-determining step in that specific reaction. nih.gov

The development of regioselective halogenation methods is crucial as the resulting halogenated naphthaldehydes are valuable building blocks for the synthesis of complex polycyclic natural product skeletons. bohrium.comresearchgate.net The ability to selectively introduce a halogen at a specific position on the naphthalene (B1677914) core opens up avenues for further functionalization through cross-coupling reactions. bohrium.com

Understanding Intramolecular Rearrangements and Cyclizations

The unique substitution pattern of this compound makes it a key substrate for studying intramolecular rearrangements and cyclization reactions, which are fundamental to the construction of complex molecular architectures.

While direct studies on intramolecular hydride transfer specifically for this compound are not extensively detailed in the provided results, the concept is a recognized phenomenon in related systems. For instance, a synthetic strategy for producing multisubstituted naphthalenes has been developed based on an intramolecular hydride shift mediated C(sp3)-H bond functionalization. nih.gov Although this example involves a different starting material, it highlights the principle of intramolecular hydride shifts in the formation of naphthalene derivatives. nih.gov In other contexts, intramolecular 1,5-hydride transfer onto arynes has been observed, leading to the activation of C(sp3)-H bonds. rsc.org The proximity of the aldehyde group and the rest of the naphthalene system in this compound could potentially facilitate such transfers under specific reaction conditions, though further investigation is required.

Palladium-catalyzed cyclization reactions utilizing derivatives of this compound have been a focal point of research. For example, the palladium-catalyzed formal [2 + 2 + 1] cyclization of 1-alkynyl-8-iodonaphthalene with isocyanides provides a pathway to acenaphtho[1,2-b]pyrroles. bohrium.com The proposed mechanism for this transformation involves several key steps.

The catalytic cycle is initiated by the oxidative addition of a palladium(0) species to the carbon-iodine bond of the 1-alkynyl-8-iodonaphthalene. This is followed by an imidoylation step, where an isocyanide inserts into the palladium-carbon bond to form an imidoylpalladium species. A subsequent 5-exo-dig cyclization occurs, where the imidoylpalladium species adds across the intramolecular alkyne, leading to the formation of an acenaphthylene-containing vinylpalladium intermediate. A second imidoylation event then takes place, followed by an addition of the resulting imidoylpalladium species into an imine bond to construct the pyrrole (B145914) ring.

These cyclization reactions are not only mechanistically interesting but also synthetically valuable, providing access to complex heterocyclic systems. bohrium.com The ability to construct multiple rings in a single operation highlights the efficiency of these palladium-catalyzed processes. rsc.org

Insights into Catalytic Cycles and Intermediate Formation

The understanding of catalytic cycles and the intermediates involved is paramount in optimizing reaction conditions and expanding the scope of palladium-catalyzed reactions. The general mechanism for many palladium-catalyzed cross-coupling reactions involves a series of fundamental steps: oxidative addition, transmetalation (or insertion), and reductive elimination. researchgate.netyoutube.com

In the context of reactions involving this compound derivatives, the catalytic cycle typically begins with the oxidative addition of the aryl iodide to a low-valent palladium complex. researchgate.net This step is crucial as it activates the substrate for subsequent transformations. The resulting organopalladium(II) intermediate can then undergo various reactions, such as insertion of an alkyne or an isocyanide, as seen in the cyclization reactions discussed previously.

The formation of specific intermediates, such as the palladacycles in C-H functionalization reactions or the various organopalladium species in cyclization cascades, dictates the outcome of the reaction. rsc.org For instance, in the palladium-catalyzed bicyclization of 1,8-diiodonaphthalene (B175167) with tertiary propargylic alcohols to form phenalenones, the reaction proceeds through a domino sequence that includes Sonogashira coupling, allylic oxidation, and C(sp2)-H activation, all orchestrated by the palladium catalyst. rsc.org The characterization, or at least postulation, of these intermediates through experimental and computational studies is essential for a complete mechanistic picture. bohrium.comrsc.org

The following table provides a summary of key mechanistic steps and intermediates in reactions involving naphthaldehyde derivatives.

Reaction TypeKey Mechanistic StepsIntermediates
Regioselective Halogenation C-H activation, Palladacycle formation, Reductive eliminationPalladacycle, Imine intermediate
Palladium-Catalyzed Cyclization Oxidative addition, Imidoylation, 5-exo-dig cyclization, Reductive eliminationImidoylpalladium species, Vinylpalladium intermediate
Cross-Coupling Reactions Oxidative addition, Transmetalation/Insertion, Reductive eliminationOrganopalladium(II) species

Applications As a Versatile Building Block in Complex Chemical Synthesis

Scaffold for Diversity-Oriented Synthesis (DOS)

8-Iodonaphthalene-1-carboxaldehyde has proven to be an exceptional scaffold for Diversity-Oriented Synthesis (DOS), a strategy that aims to create structurally diverse small molecules to explore new areas of chemical space. Research has demonstrated the compound's potential by converting it into a corresponding Ellman's imine, which then undergoes various chemical transformations. nih.gov This approach has successfully generated an assorted library of polycyclic carbocycles and heterocycles. nih.govresearchgate.net The application of this scaffold in DOS is significant as it facilitates the efficient construction of deliberately diverse collections of complex molecules. nih.gov

The versatility of the this compound scaffold in DOS is highlighted by its ability to participate in a series of reactions to produce a wide range of molecular skeletons. This approach has led to the creation of numerous unprecedented molecular frameworks, thereby expanding the boundaries of known chemical space. nih.govresearchgate.net

Access to Polycyclic Natural Product Skeletons

The synthesis of polycyclic carbo- and heterocyclic systems is a fundamental aspect of natural product synthesis. nih.gov While direct synthesis of specific, named natural products using this compound as a starting material is not extensively documented in the reviewed literature, its demonstrated utility in constructing complex polycyclic skeletons is of high relevance. These skeletons are the core structures of many biologically active natural products. nih.gov The ability to generate a diverse library of such polycyclic compounds provides a valuable toolkit for medicinal chemists and synthetic organic chemists to build molecules that mimic the structural complexity of natural products.

The strategic use of this compound allows for the construction of fused ring systems that are characteristic of various classes of natural products. The transformations of this building block lead to assorted polycyclic carbo- and heterocycles, which are foundational to the development of synthetic routes towards complex natural product targets. nih.gov

Precursor for Novel Molecular Architectures and Unexplored Chemical Space

A key application of this compound is its role as a precursor for generating novel molecular architectures that reside in unexplored regions of the chemical space. nih.govresearchgate.net The majority of the polycyclic skeletons synthesized from this starting material have been reported as unprecedented in the scientific literature. nih.govresearchgate.net This highlights the compound's capacity to facilitate genuine innovation in molecular design.

The exploration of new chemical space is crucial for the discovery of new therapeutic agents and materials with unique properties. By providing a reliable synthetic route to previously inaccessible molecular frameworks, this compound is a key player in this exploratory research. The diverse library of compounds generated from this precursor has been analyzed to demonstrate a broad coverage of chemical space. nih.gov

Generation of Intermediate Scaffolds for Further Derivatization

The synthetic utility of this compound extends to its ability to generate intermediate scaffolds that can be subjected to further chemical modifications. The initial library of polycyclic carbo- and heterocycles produced from this starting material is not the final destination but rather a collection of platforms for further derivatization. nih.gov

This multi-step synthetic approach, where a complex scaffold is first generated and then functionalized, is a powerful strategy in modern drug discovery and materials science. It allows for the fine-tuning of molecular properties by adding or modifying functional groups on the core scaffold. The assorted library of compounds derived from this compound serves as a rich source of such versatile intermediates. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation of Derived Compounds

Following the synthesis of new molecules from 8-Iodonaphthalene-1-carboxaldehyde, rigorous structural analysis is paramount. Spectroscopic methods are the cornerstone of this characterization, providing definitive proof of molecular identity and stereochemistry.

Application of NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the unambiguous characterization of organic molecules derived from this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy , the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of the signals reveal the electronic environment and connectivity of protons. For derivatives of this compound, the aromatic protons of the naphthalene (B1677914) core typically appear in the range of δ 7.0-9.0 ppm. The specific positions are influenced by the nature and location of substituents introduced during a reaction. For instance, in a product where the aldehyde group has been transformed, the characteristic aldehyde proton signal (around δ 10.0 ppm) would be absent, and new signals corresponding to the new functional group would appear.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. hokudai.ac.jp The broad chemical shift range allows for the identification of different types of carbon atoms, including quaternary carbons which are not visible in ¹H NMR. hokudai.ac.jp The carbonyl carbon of the aldehyde in the parent compound has a characteristic resonance at δ >185 ppm. beilstein-journals.org Upon reaction, the disappearance of this signal and the appearance of new signals in other regions of the spectrum confirm the transformation. For example, the formation of an alcohol would result in a new signal in the δ 60-80 ppm range.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish definitive structural assignments by revealing proton-proton and proton-carbon correlations within the molecule.

Below is an interactive table showing typical ¹H and ¹³C NMR chemical shift ranges for functional groups relevant to the derivatization of this compound.

Functional GroupAtom TypeTypical Chemical Shift (δ, ppm)
Naphthalene Aromatic¹H7.0 - 9.0
Naphthalene Aromatic¹³C120 - 140
Aldehyde¹H9.5 - 10.5
Aldehyde¹³C>185
C-I (Aromatic)¹³C90 - 100
Alcohol (CH-OH)¹H1 - 5 (variable)
Alcohol (CH-OH)¹³C60 - 80
Alkene (=C-H)¹H4.5 - 6.5
Alkene (=C-H)¹³C100 - 150

Utilization of X-ray Diffraction Analysis

X-ray Diffraction (XRD) analysis on a single crystal provides the most definitive structural proof for a crystalline compound. mdpi.com This powerful technique determines the precise three-dimensional coordinates of every atom in the molecule, revealing absolute stereochemistry, bond lengths, bond angles, and crystal packing information. mdpi.com

For novel carbo- and heterocyclic structures synthesized from this compound, obtaining a single crystal suitable for XRD analysis is a primary goal. The resulting crystal structure serves as the ultimate confirmation of a proposed reaction outcome. For example, in a complex cyclization reaction, XRD can unequivocally distinguish between possible regioisomers or stereoisomers, which might be challenging to assign solely based on NMR data. The structure of a naphthalene-based ligand, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), was successfully elucidated using single-crystal X-ray diffraction, confirming the connectivity and geometry of the molecule. mdpi.com Similarly, the stereochemistry of products from reactions involving styrene (B11656) derivatives has been confirmed by single-crystal X-ray analysis. acs.org This technique is thus invaluable for validating new synthetic methodologies and for understanding the intricate structural details of the resulting products.

Computational Chemistry Methodologies

Computational chemistry provides a powerful lens to view the microscopic world of chemical reactions. By simulating molecular behavior, these methods can predict reaction outcomes, elucidate complex mechanisms, and explain observed reactivity patterns, offering insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and energetics of molecules. nih.gov It is particularly effective for studying reaction mechanisms involving complex organic molecules like derivatives of this compound.

Researchers use DFT calculations to map the potential energy surface of a reaction. This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By comparing the energy barriers (activation energies) of different possible pathways, the most likely reaction mechanism can be identified. For example, in C-H activation reactions on 1-naphthaldehydes, DFT calculations were used to compare the energy barriers for activation at the ortho- versus the peri-position. nih.gov The calculations showed a lower energy barrier for the formation of the peri-palladacycle, explaining the observed selectivity. nih.gov Such studies are crucial for understanding and optimizing reaction conditions to favor a desired product.

Prediction of Reaction Pathways and Reactivity Profiles (e.g., AFIR method)

Predicting entirely new reactions or understanding complex reaction networks is a significant challenge in chemistry. Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, have emerged as powerful tools for this purpose. hokudai.ac.jp

The AFIR method works by applying a virtual force between selected fragments of molecules to systematically explore and find reaction pathways, including transition states, without prior knowledge or assumptions about the mechanism. hokudai.ac.jp This computational technique can uncover novel, unexpected reaction pathways and provide a comprehensive map of the reaction landscape. hokudai.ac.jp For complex starting materials like this compound, which possesses multiple reactive sites (iodo, formyl, and aromatic C-H positions), the AFIR method could be used to predict potential cyclization pathways, rearrangements, or reactions with other reagents. Recently, the AFIR method has been successfully applied to predict the stereochemistry of pericyclic reactions based solely on the product structure, showcasing its growing predictive power for complex molecular systems. eurekalert.org

Modeling of Steric and Electronic Effects on Reactivity

The reactivity of the this compound scaffold is governed by a delicate interplay of steric and electronic factors. The peri-relationship between the iodine atom and the aldehyde group creates significant steric strain and unique electronic interactions that dictate its chemical behavior.

Computational modeling allows for the systematic study of these effects. By modifying the parent structure in silico (e.g., changing substituents on the naphthalene ring) and calculating properties like molecular orbital energies, charge distributions, and steric hindrance, a quantitative understanding of reactivity can be developed. For instance, studies on related 1,8-disubstituted naphthalene systems, such as naphthalenedicarboximides, have used computational methods to show that steric effects of substituents can significantly influence molecular geometry and conformational flexibility, while electronic effects may be less dominant due to the nature of the molecular framework. researchgate.net Similar models for this compound could predict how electron-donating or electron-withdrawing groups at other positions on the naphthalene ring would influence the reactivity of the aldehyde or the C-I bond, guiding the design of new synthetic transformations.

Future Research Directions and Potential Innovations

Development of Greener Synthetic Pathways

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research concerning 8-Iodonaphthalene-1-carboxaldehyde will likely focus on developing greener pathways for its production and subsequent transformations.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents, stoichiometric amounts of catalysts, and significant solvent waste. Innovations in this area could include:

Catalyst-Free and Solvent-Free Reactions: Exploring catalyst-free condensation reactions, potentially under microwave irradiation or using recyclable dehydrating agents like neutral alumina, could significantly reduce the environmental impact. organic-chemistry.orgrsc.org Such methods aim to minimize waste by eliminating the need for catalysts and toxic solvents. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better temperature control, and improved scalability compared to batch processes. rsc.orgbeilstein-journals.orgbeilstein-journals.orgacs.orgresearchgate.net Implementing flow synthesis for this compound could lead to higher yields, reduced reaction times, and minimized byproduct formation. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and often allows for solvent-free conditions, contributing to greener chemical processes. researchgate.netyoutube.comnih.gov Applying this technology to the synthesis and reactions of this compound could offer substantial benefits. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Future research could explore the potential for biocatalytic routes to produce this compound or its derivatives, offering high selectivity and mild reaction conditions.

Exploration of Novel Reactivity Patterns

The distinct arrangement of the iodo and formyl groups in this compound gives rise to unique reactivity that is ripe for further exploration. The steric strain and electronic interactions between these peri-substituents can be harnessed to drive novel chemical transformations.

A key area of current research involves the conversion of the aldehyde to an Ellman's imine, which then serves as a versatile intermediate for a variety of transformations, leading to a diverse library of polycyclic carbo- and heterocycles. beilstein-journals.orgnih.gov Future investigations are expected to delve deeper into:

Palladium-Catalyzed Cross-Coupling Reactions: The presence of the iodine atom makes this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. While the potential for such reactions is recognized, a systematic exploration of its utility in reactions such as the Heck, Sonogashira, and Buchwald-Hartwig aminations is a promising avenue for research. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comyoutube.comyoutube.comlibretexts.orgorganic-chemistry.orgnih.govlibretexts.org These reactions would allow for the introduction of a wide variety of substituents at the 8-position, leading to novel molecular scaffolds.

Cycloaddition Reactions: The unique electronic and steric properties of the naphthalene (B1677914) system could be exploited in various cycloaddition reactions. Investigating the participation of derivatives of this compound in reactions like Diels-Alder or [3+2] cycloadditions could lead to the synthesis of complex, three-dimensional structures. nih.gov

Reactions Driven by Peri-Interactions: The close proximity of the iodo and aldehyde groups can influence their reactivity in unique ways. Research aimed at understanding and exploiting these "peri-effects" could uncover novel reaction pathways and synthetic strategies that are not accessible with other aromatic aldehydes.

Integration into Advanced Organic Synthesis Strategies

The true potential of a building block like this compound lies in its application in the synthesis of complex and biologically active molecules. Its ability to serve as a scaffold for diversity-oriented synthesis has already been demonstrated, allowing for the creation of libraries of compounds with novel skeletons. beilstein-journals.orgnih.gov

Future research will likely focus on integrating this compound into more targeted and complex synthetic endeavors, such as:

Total Synthesis of Natural Products: Many natural products possess complex polycyclic frameworks. The ability to construct intricate carbo- and heterocyclic systems from this compound makes it an attractive starting material for the total synthesis of such molecules.

Medicinal Chemistry and Drug Discovery: The naphthalene core is a common motif in many FDA-approved drugs. inventi.in The diverse range of structures accessible from this compound provides a platform for the synthesis of new drug candidates with potential applications in various therapeutic areas. inventi.in The development of novel bioactive compounds from this starting material is a significant area for future exploration. nih.gov

Computational Design of New Transformations and Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern organic synthesis. These techniques can provide valuable insights into reaction mechanisms, predict the reactivity of new compounds, and guide the design of novel transformations.

For this compound, computational studies could play a crucial role in:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the reactivity of the molecule. cam.ac.uk This can help in designing new reactions and predicting their outcomes, saving significant experimental effort.

Designing Novel Derivatives: Molecular modeling can be used to design new derivatives of this compound with specific electronic or steric properties. inventi.in This in silico design process can guide the synthesis of compounds with desired functionalities for applications in materials science or medicinal chemistry.

Elucidating Reaction Mechanisms: Computational studies can provide detailed mechanistic insights into the novel reactions of this compound, helping to optimize reaction conditions and expand their scope. cam.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Iodonaphthalene-1-carboxaldehyde with high purity?

  • Methodology : Use iodination of naphthalene-1-carboxaldehyde derivatives under controlled conditions. For example, electrophilic aromatic iodination using iodine monochloride (ICl) in acetic acid, with monitoring via TLC or HPLC to track reaction progress. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures removal of unreacted iodine and byproducts. Characterization by 1^1H NMR and 13^{13}C NMR is critical to confirm regioselectivity at the 8-position .
  • Key Considerations : Optimize reaction temperature (typically 0–25°C) and stoichiometry to minimize di-iodination. Include inert atmosphere (N2_2) to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR to confirm aldehyde proton (δ ~10 ppm) and iodine’s deshielding effect on adjacent aromatic protons. 13^{13}C NMR for carbonyl carbon (δ ~190 ppm) and iodinated carbon (δ ~95–110 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and isotopic pattern (iodine has a distinct 127^{127}I peak).
  • IR Spectroscopy : Aldehyde C=O stretch (~1700 cm1^{-1}) and absence of OH bands (if anhydrous conditions are maintained) .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent iodinated byproduct formation .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Monitor for discoloration, which may indicate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodology :

  • Comparative Analysis : Cross-reference studies using standardized assays (e.g., Ames test for mutagenicity, OECD guidelines for acute toxicity). Account for variables like solvent choice (DMSO vs. aqueous buffers) and purity (>95% recommended).
  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints and validate against experimental data.
  • Replication Studies : Reproduce conflicting experiments with controlled conditions (e.g., pH, temperature) to identify methodological discrepancies .

Q. What strategies optimize the use of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligands (XPhos) enhance iodine’s oxidative addition.
  • Solvent Optimization : Use toluene/ethanol mixtures (3:1) at 80–100°C to balance solubility and reaction rate.
  • Additives : Include K2_2CO3_3 or Cs2_2CO3_3 as bases to stabilize intermediates. Monitor via GC-MS to detect side products (e.g., dehalogenation) .

Q. How can researchers address the lack of ecological data (e.g., biodegradability) for this compound?

  • Methodology :

  • Simulation Studies : Use OECD 301F (Ready Biodegradability Test) in aqueous media with activated sludge. Measure dissolved organic carbon (DOC) removal over 28 days.
  • Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202) to establish baseline ecotoxicity. Proceed to algal growth inhibition tests (OECD 201) if warranted.
  • Computational Tools : Apply EPI Suite to estimate persistence (half-life) and bioaccumulation potential (log Kow) .

Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for analyzing variability in synthetic yield data for this compound?

  • Methodology :

  • ANOVA : Compare yields across reaction conditions (temperature, catalyst loading) to identify significant variables.
  • Error Analysis : Calculate standard deviations and confidence intervals (95%) for triplicate experiments. Use Grubbs’ test to detect outliers.
  • Machine Learning : Train models (e.g., random forest) on historical reaction data to predict optimal conditions .

Q. How should researchers validate computational predictions (e.g., DFT-calculated reaction pathways) for this compound?

  • Methodology :

  • Experimental Benchmarking : Compare computed activation energies with kinetic data from Arrhenius plots.
  • Spectroscopic Validation : Match DFT-predicted IR/NMR spectra with experimental results. Focus on key vibrational modes (e.g., C-I stretch at ~500 cm1^{-1}).
  • Sensitivity Analysis : Vary computational parameters (basis set, solvation model) to assess prediction robustness .

Tables for Method Comparison

Synthesis Method Conditions Yield (%) Purity (%) Key Reference
ICl in AcOH0°C, 12 h, N2_26898
I2_2/HIO3_3 in H2_2SO4_425°C, 24 h4585
Toxicity Assay Endpoint Reported Value Uncertainty Source
Ames Test (TA98 strain)Mutagenicity (revertants/µg)0.8 ± 0.3Solvent (DMSO vs. EtOH)
Daphnia magna LC50_{50}48-h mortality (mg/L)12.5 ± 2.1Water hardness

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.